2-(Piperidin-4-YL)pyrimidine

Beschreibung

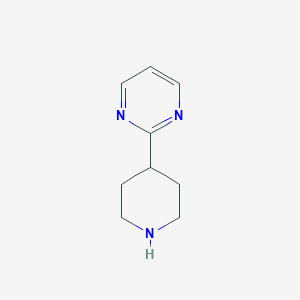

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-piperidin-4-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-4-11-9(12-5-1)8-2-6-10-7-3-8/h1,4-5,8,10H,2-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYYSYUUMYTBLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573551 | |

| Record name | 2-(Piperidin-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151389-25-2 | |

| Record name | 2-(Piperidin-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Piperidin-4-YL)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Piperidin-4-YL)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its structural characteristics, known physicochemical parameters, and general experimental protocols for their determination. Furthermore, it outlines a representative synthetic approach and discusses the potential biological context of this class of molecules.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. While experimental data for this compound is limited in publicly accessible literature, the following tables summarize the available and predicted information.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N₃ | N/A |

| Molecular Weight | 163.22 g/mol | --INVALID-LINK-- |

| Physical Form | White to light-yellow to brown powder or crystals (for hydrochloride salt) | --INVALID-LINK-- |

Table 2: Physicochemical Data of this compound

| Property | Value | Source |

| Boiling Point | 271.87 °C at 760 mmHg | --INVALID-LINK-- |

| Flash Point | 118.22 °C | --INVALID-LINK-- |

| Melting Point | Not available | N/A |

| pKa | Not available | N/A |

| LogP (calculated) | 0.3 | --INVALID-LINK-- |

| Solubility | Not available | N/A |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly published. However, standard methodologies for pyrimidine derivatives can be applied.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values.

Methodology:

-

A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

-

The pH is recorded after each incremental addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa value is determined from the pH at the half-equivalence point. Due to the presence of multiple nitrogen atoms, this compound may have more than one pKa value.

Determination of Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability. The shake-flask method is a common technique.

Methodology:

-

A buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and an immiscible organic solvent (typically n-octanol) are mutually saturated.

-

A known concentration of this compound is dissolved in the aqueous phase.

-

The aqueous solution is mixed with an equal volume of the organic phase in a sealed container.

-

The mixture is agitated (e.g., by shaking) for a sufficient time to reach equilibrium.

-

The phases are separated by centrifugation.

-

The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The LogP is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a key factor influencing oral bioavailability.

Methodology:

-

An excess amount of this compound is added to a fixed volume of an aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.

-

The suspension is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method (e.g., HPLC with a standard calibration curve).

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the coupling of a pyrimidine precursor with a suitable piperidine derivative.

Caption: General synthetic workflow for this compound.

The pyrimidine ring is generally susceptible to nucleophilic attack, particularly at positions 2, 4, and 6, which are electron-deficient due to the presence of the nitrogen atoms. The piperidine moiety contains a secondary amine that can undergo various reactions such as acylation, alkylation, and sulfonylation, allowing for the synthesis of a diverse range of derivatives.

Biological Context and Potential Signaling Pathways

While specific biological targets and signaling pathways for this compound are not well-documented, the broader class of pyrimidine derivatives is known to interact with a variety of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in nucleotide metabolism.

Derivatives of piperidinyl-pyrimidine have been investigated as inhibitors of several protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is often implicated in diseases such as cancer and inflammation.

Caption: Potential kinase signaling pathways targeted by piperidinyl-pyrimidine derivatives.

The diagram above illustrates a simplified representation of common kinase signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently targeted in drug discovery. Piperidinyl-pyrimidine derivatives have the potential to act as inhibitors at various nodes within these cascades.

Experimental Workflow for Biological Evaluation

The biological activity of this compound and its derivatives would typically be assessed through a tiered screening process.

Caption: A typical experimental workflow for the preclinical evaluation of a drug candidate.

This workflow begins with the synthesis and purification of the compound, followed by in vitro biochemical and cell-based assays to determine its potency and mechanism of action. Promising candidates then undergo in vitro ADMET profiling to assess their drug-like properties before advancing to in vivo pharmacokinetic and efficacy studies. The data gathered throughout this process informs further lead optimization efforts.

Conclusion

This compound is a molecule with potential for further investigation in the field of drug discovery. This guide has summarized the currently available physicochemical data and provided a framework of standard experimental protocols for its characterization. While there is a need for more comprehensive experimental data on the parent compound, the information presented here serves as a valuable resource for researchers and scientists working with this and related pyrimidine derivatives. Future studies should focus on the experimental determination of its key physicochemical properties, elucidation of its specific biological targets, and exploration of its therapeutic potential.

Spectroscopic Analysis of 2-(Piperidin-4-YL)pyrimidine Derivatives: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize 2-(piperidin-4-yl)pyrimidine derivatives. This heterocyclic scaffold is of significant interest in medicinal chemistry, forming the core of various compounds explored for therapeutic potential. Accurate structural elucidation and purity assessment are critical for advancing drug discovery and development programs. This document outlines the expected spectroscopic data across major analytical platforms and provides standardized experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

The this compound core structure links a six-membered aromatic pyrimidine ring to a saturated piperidine ring via a carbon-carbon bond at the pyrimidine's C2 position and the piperidine's C4 position. The distinct electronic and structural environments of these two rings give rise to a characteristic spectroscopic fingerprint.

The numbering convention used for the purpose of spectroscopic assignment is detailed in the diagram below.

The primary analytical techniques for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural mapping, Infrared (IR) spectroscopy for functional group identification, Mass Spectrometry (MS) for molecular weight and fragmentation analysis, and Ultraviolet-Visible (UV-Vis) spectroscopy for examining the electronic properties of the aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of this compound derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

Expected ¹H NMR Data

The ¹H NMR spectrum is anticipated to show distinct signals for the pyrimidine and piperidine protons. The pyrimidine protons are expected in the downfield aromatic region due to the deshielding effect of the electronegative nitrogen atoms and ring currents. The piperidine protons will appear in the upfield aliphatic region.

Table 1: Expected ¹H NMR Spectroscopic Data for this compound

| Assigned Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constant (J, Hz) |

| H5 (Pyrimidine) | ~7.3 - 7.5 | Triplet (t) | J(H5, H4) ≈ 5.0, J(H5, H6) ≈ 5.0 |

| H4, H6 (Pyrimidine) | ~8.7 - 8.9 | Doublet (d) | J(H4/H6, H5) ≈ 5.0 |

| H2', H6' (Piperidine, axial) | ~1.3 - 1.5 | Multiplet (m) | - |

| H2', H6' (Piperidine, equatorial) | ~2.9 - 3.1 | Multiplet (m) | - |

| H3', H5' (Piperidine, axial) | ~1.6 - 1.8 | Multiplet (m) | - |

| H3', H5' (Piperidine, equatorial) | ~2.0 - 2.2 | Multiplet (m) | - |

| H4' (Piperidine) | ~2.8 - 3.2 | Multiplet (m) | - |

| N1'-H (Piperidine) | ~1.5 - 2.5 | Broad Singlet (br s) | - |

Note: Chemical shifts are referenced to TMS and can vary based on solvent and substitution. The piperidine N-H signal is often broad and may exchange with D₂O. The signals for the piperidine protons are complex due to chair conformation and axial/equatorial relationships.[1][2][3][4]

Expected ¹³C NMR Data

The ¹³C NMR spectrum will show characteristic signals for the aromatic pyrimidine carbons and the aliphatic piperidine carbons. The pyrimidine carbons directly bonded to nitrogen (C2, C4, C6) are significantly downfield.

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound

| Assigned Carbon | Expected Chemical Shift (δ, ppm) |

| C2 (Pyrimidine) | ~164 - 166 |

| C4, C6 (Pyrimidine) | ~157 - 160 |

| C5 (Pyrimidine) | ~120 - 125 |

| C2', C6' (Piperidine) | ~45 - 48 |

| C3', C5' (Piperidine) | ~30 - 33 |

| C4' (Piperidine) | ~40 - 43 |

Note: Chemical shifts are referenced to TMS and can vary based on solvent and substitution.[1][2][5]

Experimental Protocol for NMR Analysis

A general protocol for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on sample solubility.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.[6]

-

¹H NMR Acquisition:

-

Acquire the spectrum at a constant temperature (e.g., 298 K).

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Expected IR Data

The IR spectrum of a this compound derivative will feature absorption bands corresponding to vibrations of both the aromatic pyrimidine and saturated piperidine rings.

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group / Moiety |

| 3300 - 3400 | N-H Stretch | Piperidine N-H |

| 3000 - 3100 | C-H Stretch (Aromatic) | Pyrimidine Ring |

| 2850 - 2960 | C-H Stretch (Aliphatic) | Piperidine CH₂ |

| ~1600 - 1650 | C=N Stretch | Pyrimidine Ring |

| ~1550 - 1590 | C=C Stretch (Aromatic) | Pyrimidine Ring |

| 1400 - 1500 | Ring Vibrations | Pyrimidine Ring |

| 1200 - 1350 | C-N Stretch | Both Rings |

Note: The exact positions of the peaks can be influenced by the solid-state packing or the presence of substituents.[7][8][9][10][11]

Experimental Protocol for FTIR Analysis

Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing solid samples.

-

Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions from the sample spectrum.[12]

-

Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum. Typical settings include a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans over a range of 4000-400 cm⁻¹.[12]

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like Electrospray Ionization (ESI) is typically used.

Expected MS Data

In positive ion ESI mode, the compound is expected to be observed as a protonated molecule [M+H]⁺. Tandem MS (MS/MS) of this precursor ion will induce fragmentation.

Table 4: Plausible Mass Spectrometry Fragmentation for this compound

| Ion | Proposed Fragmentation Pathway |

| [M+H]⁺ | Protonated molecule |

| [M+H - 28]⁺ | Loss of ethene (C₂H₄) from the piperidine ring |

| [M+H - 43]⁺ | Loss of a propyl radical (C₃H₇) via piperidine ring opening |

| [C₅H₁₀N]⁺ (m/z 84) | Piperidinyl cation fragment from cleavage of the C-C bond to the pyrimidine ring |

| [C₄H₃N₂]⁺ (m/z 79) | Pyrimidinyl cation fragment from cleavage of the C-C bond to the piperidine ring |

Note: The fragmentation pattern is highly dependent on the collision energy used in MS/MS experiments. The most common fragmentation of piperidine derivatives involves alpha-cleavage adjacent to the nitrogen atom and various ring fission pathways.[13][14][15]

Experimental Protocol for LC-MS Analysis

-

Sample Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[16] Dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

Chromatography (LC):

-

Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is common. A typical gradient might run from 5% B to 95% B over 5-10 minutes.

-

Flow Rate: 0.2 - 0.4 mL/min.[13]

-

Injection Volume: 1 - 5 µL.[13]

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Mode: Perform a full scan (e.g., m/z 100-800) to identify the [M+H]⁺ precursor ion.

-

MS/MS: Use a data-dependent acquisition mode to trigger product ion scans on the most intense precursor ions. Optimize collision energy to achieve a representative fragmentation pattern.

-

UV-Visible Spectroscopy

UV-Vis spectroscopy is useful for confirming the presence of the aromatic pyrimidine chromophore. Saturated systems like piperidine do not absorb significantly in the typical UV-Vis range (200-800 nm).

Expected UV-Vis Data

The pyrimidine ring is expected to exhibit absorptions corresponding to π → π* electronic transitions.

Table 5: Expected UV-Vis Absorption Data

| Wavelength (λ_max) | Transition Type | Chromophore |

| ~240 - 260 nm | π → π* | Pyrimidine Ring |

Note: The λ_max and molar absorptivity (ε) can be influenced by the solvent and any substituents on the pyrimidine ring.[17][18]

Experimental Protocol for UV-Vis Analysis

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, acetonitrile). The solvent should not absorb in the same region as the analyte.[17]

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the 10⁻⁴ to 10⁻⁵ M range) to ensure the absorbance falls within the linear range of the instrument (ideally 0.1 - 1.0 AU).

-

Analysis:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to serve as the reference/blank.

-

Fill a second quartz cuvette with the sample solution.

-

Scan the sample from approximately 400 nm down to 200 nm and record the spectrum.

-

Integrated Spectroscopic Workflow

The characterization of a novel this compound derivative is a multi-step process where the results from each technique provide complementary information, leading to a confident structural assignment.

References

- 1. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrimidine | C4H4N2 | CID 9260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 8. researchgate.net [researchgate.net]

- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 13. benchchem.com [benchchem.com]

- 14. sphinxsai.com [sphinxsai.com]

- 15. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 17. repository.up.ac.za [repository.up.ac.za]

- 18. staff.hnue.edu.vn [staff.hnue.edu.vn]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Piperidin-4-YL)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 2-(Piperidin-4-YL)pyrimidine. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds. It also offers detailed, adaptable experimental protocols for acquiring such data, aimed at researchers engaged in the synthesis and characterization of novel small molecules.

Core Data Presentation

The following tables summarize the predicted NMR and MS data for this compound. These values are estimations derived from spectral data of analogous compounds and computational predictions. Experimental verification is strongly recommended.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyrimidine H-4, H-6 | 8.3 - 8.5 | Doublet | ~4.5 - 5.0 |

| Pyrimidine H-5 | 6.9 - 7.1 | Triplet | ~4.5 - 5.0 |

| Piperidine H-4 | 2.9 - 3.1 | Multiplet | - |

| Piperidine H-2, H-6 (axial) | 2.6 - 2.8 | Multiplet | - |

| Piperidine H-2, H-6 (equatorial) | 3.1 - 3.3 | Multiplet | - |

| Piperidine H-3, H-5 (axial) | 1.6 - 1.8 | Multiplet | - |

| Piperidine H-3, H-5 (equatorial) | 1.9 - 2.1 | Multiplet | - |

| Piperidine N-H | 1.5 - 2.5 | Broad Singlet | - |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Pyrimidine C-2 | 165 - 167 |

| Pyrimidine C-4, C-6 | 157 - 159 |

| Pyrimidine C-5 | 115 - 117 |

| Piperidine C-4 | 45 - 47 |

| Piperidine C-2, C-6 | 43 - 45 |

| Piperidine C-3, C-5 | 30 - 32 |

Predicted Mass Spectrometry Data

| Ionization Mode | Predicted [M+H]⁺ (m/z) | Predicted [M-H]⁻ (m/z) |

| ESI | 164.1182 | 162.1036 |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the NMR and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

2. ¹H NMR Spectroscopy:

-

The ¹H NMR spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

-

The following parameters are recommended:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

The spectrum should be referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm).

3. ¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum should be acquired on the same spectrometer.

-

The following parameters are recommended:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

The spectrum should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with electrospray ionization (ESI). A common solvent system is 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

2. Electrospray Ionization Mass Spectrometry (ESI-MS):

-

The analysis should be performed on a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

-

The sample can be introduced via direct infusion or through a liquid chromatography (LC) system.

-

Typical ESI source parameters are as follows (these will need to be optimized for the specific instrument):

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas Pressure (N₂): 20-30 psi.

-

Drying Gas Flow (N₂): 5-10 L/min.

-

Drying Gas Temperature: 250-350 °C.

-

-

Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound such as this compound.

Caption: A logical workflow for the synthesis and spectroscopic characterization of a novel chemical entity.

Crystal Structure of 2-(Piperidin-4-YL)pyrimidine Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure of 2-(piperidin-4-yl)pyrimidine analogs, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document summarizes key crystallographic data, outlines experimental protocols for structure determination, and visualizes relevant biological signaling pathways.

Comparative Crystallographic Data

The following table summarizes the crystallographic data for a selection of this compound analogs and related structures. The diversity in substituents on both the pyrimidine and piperidine rings leads to variations in their crystal packing and unit cell parameters.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 2-(2-((4,6-dimethoxypyrimidin-2-yl)oxy)phenyl)-4-(piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidine | C₂₈H₂₇N₅O₄ | Monoclinic | P2₁/c | 11.3563(15) | 17.547(2) | 12.8390(16) | 90 | 101.385(3) | 90 | 2508.1(6) | 4 |

| 4-(Pyrimidin-2-yl)piperazin-1-ium chloride | C₈H₁₃ClN₄ | Orthorhombic | P2₁2₁2₁ | 7.373(3) | 10.989(5) | 12.219(5) | 90 | 90 | 90 | 989.1(7) | 4 |

| 4-(Pyrimidin-2-yl)piperazin-1-ium nitrate | C₈H₁₃N₅O₃ | Monoclinic | P2₁/c | 7.086(2) | 21.085(6) | 7.822(2) | 90 | 107.03(3) | 90 | 1116.8(5) | 4 |

| Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate | C₁₃H₁₃N₃O₂S | Triclinic | P-1 | 8.6579(8) | 9.7394(9) | 9.9188(8) | 62.661(6) | 71.416(5) | 65.024(6) | 665.35(10) | 2 |

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structure of small organic molecules like this compound analogs is primarily achieved through single-crystal X-ray diffraction. Below is a detailed, representative methodology.

Crystallization

High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for obtaining suitable crystals is slow evaporation:

-

Solvent Selection : The synthesized compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetonitrile, or ethyl acetate) to achieve a nearly saturated solution.

-

Evaporation : The solution is loosely covered to allow for the slow evaporation of the solvent at a constant temperature. This gradual increase in concentration promotes the formation of well-ordered single crystals.

-

Crystal Harvesting : Once crystals of suitable size and quality have formed, they are carefully harvested from the mother liquor.

Data Collection

-

Crystal Mounting : A selected single crystal is mounted on a goniometer head, typically using a cryoloop and cryoprotectant to minimize crystal decay during data collection at low temperatures (e.g., 100 K).

-

Diffractometer Setup : Data is collected on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

-

Data Acquisition : The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a range of angles. The exposure time and oscillation angle per frame are optimized to obtain good signal-to-noise ratios for the diffraction spots.

Structure Solution and Refinement

-

Data Processing : The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

-

Structure Solution : The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial phases of the structure factors.

-

Structure Refinement : The atomic positions and displacement parameters are refined against the experimental diffraction data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is validated using crystallographic software to ensure its quality and chemical reasonableness.

The following diagram illustrates the general workflow for single-crystal X-ray diffraction.

Relevant Signaling Pathways

Many this compound analogs derive their therapeutic potential from their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. Below are diagrams of three such pathways: EGFR, ALK, and AKT signaling.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is crucial for regulating cell proliferation and survival. Its aberrant activation is a hallmark of many cancers.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, can drive the growth of various cancers.

An In-depth Technical Guide to the Solubility and Stability of 2-(Piperidin-4-YL)pyrimidine and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of 2-(Piperidin-4-YL)pyrimidine and structurally related heterocyclic compounds. Due to the limited availability of public data for this compound, this document focuses on established experimental protocols and presents illustrative data from similar pyrimidine derivatives to guide research and development efforts.

Introduction

Pyrimidine and its derivatives are key scaffolds in medicinal chemistry, forming the core of many therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The piperidine moiety is also a common functional group in pharmaceuticals, often contributing to improved pharmacokinetic properties.[4] A thorough understanding of the solubility and stability of novel compounds containing these moieties, such as this compound, is crucial for their development as drug candidates. Poor aqueous solubility can hinder bioavailability and lead to inaccurate results in biological assays, while chemical instability can compromise safety, efficacy, and shelf-life.[1]

This guide details the standard experimental protocols for determining both kinetic and thermodynamic solubility in various media. It also outlines a systematic approach to stability testing through forced degradation studies, which are essential for identifying potential degradation pathways and developing stable formulations.

Solubility Assessment

The solubility of a compound is a critical physicochemical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. Both kinetic and thermodynamic solubility are important to assess during drug discovery and development.

Experimental Protocols

2.1.1. Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous buffer. This high-throughput method is valuable in early drug discovery to flag compounds with potential solubility issues.[1]

Experimental Workflow:

Figure 1: General workflow for a kinetic solubility assay.

Detailed Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Dilution: Add a small volume of the DMSO stock solution to a pre-determined volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation: The solution is typically shaken or stirred for a period of 1 to 2 hours at room temperature to allow for precipitation to occur.

-

Separation: The precipitated solid is removed by filtration or centrifugation.

-

Quantification: The concentration of the compound in the clear supernatant is determined by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).[1]

2.1.2. Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution. This method is more time-consuming but provides a more accurate measure of a compound's intrinsic solubility.

Experimental Workflow:

Figure 2: General workflow for a thermodynamic solubility assay.

Detailed Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, buffer of a specific pH, or organic solvent).[5]

-

Equilibration: The resulting suspension is agitated (e.g., using a shaker or stirrer) at a constant temperature for an extended period (typically 24 to 72 hours) to ensure that equilibrium is reached.[5]

-

Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined by a suitable analytical method.

Illustrative Solubility Data for Pyrimidine Derivatives

| Compound | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K |

| MDT 1 | 0.00158 | 0.00175 | 0.00193 | 0.00212 | 0.00233 |

| MDT 2 | 0.00095 | 0.00106 | 0.00118 | 0.00131 | 0.00145 |

| MDT 3 | 0.00139 | 0.00154 | 0.00170 | 0.00187 | 0.00205 |

| MDT 4 | 0.00078 | 0.00088 | 0.00099 | 0.00111 | 0.00124 |

| MDT 5 | 0.00124 | 0.00138 | 0.00153 | 0.00169 | 0.00186 |

| MDT 6 | 0.00116 | 0.00129 | 0.00143 | 0.00158 | 0.00174 |

| MDT 7 | 0.00086 | 0.00097 | 0.00109 | 0.00122 | 0.00136 |

| MDT 8 | 0.00104 | 0.00116 | 0.00129 | 0.00143 | 0.00158 |

| MDT 9 | 0.00189 | 0.00209 | 0.00230 | 0.00252 | 0.00276 |

| MDT 10 | 0.00167 | 0.00185 | 0.00204 | 0.00224 | 0.00246 |

Data adapted from a study on the solubility of pyrimidine derivatives in methanol.[5] The compounds are various substituted pyrimidines.

Stability Assessment

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are a key component of this, involving the exposure of the compound to stress conditions to identify potential degradation products and pathways.[6]

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are typically performed on a single batch of the drug substance. The stress conditions should be selected to achieve a degradation of approximately 5-20%.[6]

Experimental Workflow for Stability Studies:

Figure 3: Workflow for forced degradation studies.

Detailed Methodologies:

-

Acid and Base Hydrolysis:

-

Dissolve the compound in a solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

The solutions are typically heated (e.g., at 60-80 °C) for a defined period.

-

Samples are withdrawn at various time points, neutralized, and analyzed by a stability-indicating HPLC method.

-

-

Oxidative Degradation:

-

The compound is treated with an oxidizing agent, commonly hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature or elevated temperature.

-

Samples are analyzed at different time intervals.

-

-

Thermal Degradation:

-

The solid compound is exposed to dry heat (e.g., in an oven at a temperature below its melting point) for a specified duration.

-

The sample is then dissolved and analyzed.

-

-

Photostability:

-

The compound, in both solid and solution form, is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample is kept in the dark to exclude thermal degradation.

-

3.1.1. Analytical Method

A stability-indicating HPLC method must be developed and validated to separate the parent compound from its degradation products. This typically involves a reverse-phase C18 column with a gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). Diode-array detection (DAD) is useful for assessing peak purity. Mass spectrometry (MS) is used to identify the structures of the degradation products.[6]

Illustrative Stability Data Presentation

The results of forced degradation studies are typically summarized in a table, as shown below.

| Stress Condition | Duration | Temperature (°C) | % Assay of Parent Compound | % Degradation | No. of Degradants |

| 0.1 M HCl | 8 hours | 80 | 85.2 | 14.8 | 2 |

| 0.1 M NaOH | 4 hours | 60 | 90.5 | 9.5 | 1 |

| 10% H₂O₂ | 24 hours | 25 | 92.1 | 7.9 | 1 |

| Dry Heat | 48 hours | 100 | 98.5 | 1.5 | 0 |

| Photolytic | 1.2 million lux h | 25 | 95.8 | 4.2 | 1 |

This is hypothetical data for illustrative purposes.

Biological Context and Signaling Pathways

Derivatives of piperidinyl-pyrimidine have been investigated for a variety of biological activities. For instance, some analogs have been explored as inhibitors of protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. For example, compounds with a similar core structure have been shown to target kinases such as Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK).[7][8]

Figure 4: Representative signaling pathway for a receptor tyrosine kinase, a potential target for piperidinyl-pyrimidine derivatives.

Conclusion

This technical guide has outlined the fundamental experimental protocols for assessing the solubility and stability of this compound and related compounds. While specific quantitative data for the title compound is not publicly available, the methodologies presented here provide a robust framework for its physicochemical characterization. The illustrative data and diagrams serve as a practical reference for researchers in the field of drug discovery and development. A thorough evaluation of these properties is a critical step in advancing new chemical entities towards clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. heteroletters.org [heteroletters.org]

- 4. mdpi.com [mdpi.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of highly potent 2,4-diarylaminopyrimidine analogs of a typical piperidinyl-4-ol moiety as promising antitumor ALK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Biological Screening of a 2-(Piperidin-4-YL)pyrimidine Library: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-(piperidin-4-yl)pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its versatile interactions with a range of biological targets. This technical guide provides a comprehensive overview of the initial biological screening of a compound library based on this core, with a particular focus on its established role in the development of kinase inhibitors for oncology.

Introduction to the this compound Scaffold

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including the nucleobases of DNA and RNA.[1] Its derivatives, particularly those incorporating a piperidine moiety, have demonstrated significant therapeutic potential across various disease areas, including cancer, inflammation, and infectious diseases.[2][3][4] The piperidine ring can modulate physicochemical properties such as solubility and lipophilicity, while also providing a key interaction point for binding to target proteins.[5] This guide outlines the typical workflow and key experimental protocols for the initial biological evaluation of a library of this compound analogs.

Experimental Protocols

A standard screening cascade for a novel chemical library involves a tiered approach, starting with broad cellular assays and progressing to more specific biochemical and mechanistic studies for the most promising hits.

Primary Screening: Cell-Based Assays

The initial screen is typically a high-throughput cellular assay to assess the general cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Protocol: MTT Cell Proliferation Assay

-

Cell Plating: Seed cancer cell lines (e.g., H1975 for EGFR-mutant lung cancer, Karpas299 for ALK-positive lymphoma) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds from the this compound library (typically from 0.01 µM to 100 µM) for 72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Secondary Screening: Biochemical Assays

Compounds showing significant activity in cellular assays are advanced to biochemical assays to determine their direct effect on specific molecular targets, such as protein kinases.

Protocol: In Vitro Kinase Inhibition Assay

This protocol is exemplified for Anaplastic Lymphoma Kinase (ALK).

-

Reaction Setup: In a 96-well plate, combine the recombinant ALK enzyme, a specific substrate peptide, and ATP.

-

Inhibitor Addition: Add the test compounds at various concentrations. Include a known inhibitor (e.g., Crizotinib) as a positive control and DMSO as a negative control.

-

Kinase Reaction: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the phosphorylation of the substrate.

-

Detection: Use a kinase-glo luminescent assay kit, which measures the amount of ATP remaining in the well after the kinase reaction. The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the IC50 values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.[7]

Mechanistic Studies

For lead compounds, further studies are conducted to elucidate their mechanism of action within the cell.

Protocol: Western Blot Analysis for Signaling Pathway Modulation

-

Cell Lysis: Treat cancer cells with the lead compound at its IC50 concentration for various time points. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies against the target protein and its phosphorylated form (e.g., anti-p-IκBα, anti-IκBα, anti-p65).[3]

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target protein.

Data Presentation

The quantitative results from the screening assays are summarized in tables to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: In Vitro Antiproliferative Activity of Selected this compound Analogs

| Compound | Target Cell Line | IC50 (µM) | Reference |

| 9i | H1975 (EGFR T790M/L858R) | 0.6210 | [6] |

| L6 | Karpas299 (ALK-positive) | 0.017 | [7] |

| L6 | H2228 (ALK-positive) | 0.052 | [7] |

| 6e | RAW 264.7 (NO Production) | 0.86 | [3] |

| 6e | RAW 264.7 (TNF-α Production) | 1.87 | [3] |

Table 2: In Vitro Kinase Inhibitory Activity of Lead Compounds

| Compound | Target Kinase | IC50 (nM) | Reference |

| 9i | EGFR T790M/L858R | 4.902 | [6] |

| L6 | ALK (wild-type) | 1.8 | [7] |

| L6 | ALK L1196M | 3.9 | [7] |

| L6 | ALK G1202R | 5.2 | [7] |

Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for understanding the logical flow of the screening process and the biological context of the drug targets.

Caption: High-level workflow for the biological screening of a chemical library.

Many compounds from the this compound class are designed as inhibitors of protein kinases, which are crucial nodes in cellular signaling pathways often dysregulated in cancer.

Caption: Inhibition of the EGFR signaling pathway by a this compound compound.[6]

Another key target for this scaffold is the Anaplastic Lymphoma Kinase (ALK), particularly in the context of specific cancer types like non-small cell lung cancer.

Caption: Inhibition of the ALK signaling pathway by a this compound compound.[7]

Conclusion

The initial biological screening of a this compound library requires a systematic and multi-faceted approach. By employing a cascade of cellular and biochemical assays, researchers can effectively identify and characterize potent and selective modulators of key biological targets. The data derived from these screens, particularly against well-validated targets like EGFR and ALK, provides a strong foundation for subsequent lead optimization and drug development efforts. The versatility of the this compound scaffold ensures its continued relevance in the quest for novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.de [thieme-connect.de]

- 6. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of highly potent 2,4-diarylaminopyrimidine analogs of a typical piperidinyl-4-ol moiety as promising antitumor ALK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Evaluation of Novel Pyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of novel pyrimidine derivatives, focusing on their potential as anticancer agents. Pyrimidine-based compounds represent a significant class of therapeutic agents, targeting key regulators of cell proliferation and survival. This document outlines the methodologies for assessing their efficacy and elucidates the signaling pathways through which they exert their effects.

Introduction to Pyrimidine Derivatives in Oncology

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anticancer drugs. Its versatility allows for the design of potent and selective inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer. This guide will focus on two prominent classes of pyrimidine derivatives: pyrido[2,3-d]pyrimidines as EGFR inhibitors and pyrazolo[3,4-d]pyrimidines as CDK2 inhibitors.

Quantitative Data on Anticancer Activity

The in vitro efficacy of novel pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines and their target kinases. Below are representative data for a pyrido[2,3-d]pyrimidine EGFR inhibitor and a pyrazolo[3,4-d]pyrimidine CDK2 inhibitor.

Table 1: In Vitro Activity of a Representative Pyrido[2,3-d]pyrimidine EGFR Inhibitor (Compound 8a)

| Target Cell Line/Kinase | IC50 (µM) | Reference |

| A-549 (Lung Cancer) | 16.2 | [1] |

| PC-3 (Prostate Cancer) | 7.98 | [1] |

| HCT-116 (Colon Cancer) | 25.61 | [2] |

| EGFR (Wild Type) | 0.099 | [1][2] |

| EGFR (T790M Mutant) | 0.123 | [1] |

Table 2: In Vitro Activity of a Representative Pyrazolo[3,4-d]pyrimidine CDK2 Inhibitor (Compound 4a)

| Target Cell Line/Kinase | IC50 (µM) | Reference |

| HCT-116 (Colon Cancer) | 1.25 | [3] |

| HepG2 (Liver Cancer) | 2.34 | [3] |

| CDK2 | 0.21 | [3] |

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable in vitro evaluation of novel compounds. The following sections provide methodologies for key experiments.

Cell Viability and Cytotoxicity Assays

3.1.1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Materials :

-

Cancer cell lines

-

Complete culture medium

-

96-well plates

-

Test pyrimidine derivative

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

-

Procedure :

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the pyrimidine derivative and incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

3.1.2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.

-

Materials :

-

Cancer cell lines

-

Complete culture medium

-

96-well plates

-

Test pyrimidine derivative

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

1% acetic acid

-

10 mM Tris base solution

-

Microplate reader

-

-

Procedure :

-

Seed and treat cells as described in the MTT assay protocol.

-

Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

-

Wash the wells five times with water and allow the plates to air dry.

-

Add 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.

-

Quickly wash the wells four times with 1% acetic acid to remove unbound dye and allow the plates to air dry.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Materials :

-

Cancer cell lines

-

Complete culture medium

-

Test pyrimidine derivative

-

Phosphate-buffered saline (PBS)

-

70% ethanol, cold

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure :

-

Seed cells in 6-well plates and treat with the test compound for 24-48 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with PBS and fix them in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend them in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

In Vitro Kinase Inhibition Assay

These assays measure the direct inhibitory effect of a compound on the activity of a specific kinase.

3.3.1. EGFR Kinase Assay

-

Materials :

-

Recombinant human EGFR (wild type or mutant)

-

Kinase buffer

-

ATP

-

Specific peptide substrate

-

Test pyrimidine derivative

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Luminometer

-

-

Procedure :

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the EGFR enzyme, peptide substrate, and the test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Determine the percentage of kinase inhibition and calculate the IC50 value.

-

3.3.2. CDK2 Kinase Assay

-

Materials :

-

Recombinant human CDK2/Cyclin A2 complex

-

Kinase buffer

-

ATP

-

Histone H1 as a substrate

-

Test pyrimidine derivative

-

[γ-32P]ATP

-

Phosphocellulose paper

-

Scintillation counter

-

-

Procedure :

-

Prepare the reaction mixture containing CDK2/Cyclin A2, Histone H1, and the test compound in kinase buffer.

-

Initiate the reaction by adding [γ-32P]ATP.

-

Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Spot the reaction mixture onto phosphocellulose paper to stop the reaction.

-

Wash the paper to remove unincorporated [γ-32P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition and determine the IC50 value.

-

Western Blotting

Western blotting is used to detect specific proteins in a sample and assess the effect of a compound on their expression or phosphorylation status.

-

Materials :

-

Cancer cell lines

-

Test pyrimidine derivative

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Rb, anti-Rb, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure :

-

Treat cells with the test compound for the desired time.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Visualization of Signaling Pathways and Experimental Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using the DOT language.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for the in vitro evaluation of pyrimidine derivatives.

EGFR Signaling Pathway Inhibition

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.

CDK2 Signaling Pathway and Cell Cycle Control

References

- 1. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Mechanism of Action of Novel Kinase Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action of three distinct classes of novel kinase inhibitors, utilizing specific case studies to illustrate their unique biochemical and cellular effects. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of targeted therapeutics. Herein, we delve into the intricacies of a covalent inhibitor (Osimertinib), an allosteric inhibitor (Trametinib), and a targeted protein degrader (ARV-110), presenting quantitative data, detailed experimental protocols, and visual representations of their molecular interactions and the methodologies used to study them.

Introduction to Novel Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and metabolism.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] While traditional kinase inhibitors have primarily targeted the highly conserved ATP-binding site, the field has evolved to develop novel strategies that offer improved selectivity and efficacy, and address mechanisms of acquired resistance.[4][5] This guide will explore three such innovative approaches:

-

Covalent Inhibition: These inhibitors form a permanent covalent bond with a specific amino acid residue within the target kinase, leading to irreversible inactivation.[6]

-

Allosteric Inhibition: These molecules bind to a site on the kinase distinct from the ATP pocket, inducing a conformational change that inhibits its activity.[4]

-

Targeted Protein Degradation: This approach utilizes heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein degradation machinery to eliminate the target kinase entirely.[7][8]

Case Study 1: Osimertinib - A Covalent EGFR Inhibitor

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[6] It is designed to selectively target both sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs.[6][9]

Mechanism of Action

Osimertinib's mechanism relies on the formation of a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of mutant EGFR.[6][10] This irreversible binding ensures sustained inhibition of EGFR signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, thereby suppressing tumor cell proliferation and survival.[6] A key advantage of osimertinib is its significantly lower activity against wild-type EGFR, which is attributed to subtle conformational differences in the ATP-binding pocket, leading to a more favorable therapeutic window with reduced side effects compared to earlier generation inhibitors.[6][11]

Quantitative Data: Potency and Selectivity of Osimertinib

The inhibitory activity of osimertinib has been quantified in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of an inhibitor.

| Target | Assay Type | IC50 (nM) | Reference |

| EGFR (Exon 19 deletion) | Cellular | 12.92 | [12] |

| EGFR (L858R/T790M) | Cellular | 11.44 | [12] |

| EGFR (Wild-Type) | Cellular | 493.8 | [12] |

| EGFR (L858R) | Biochemical | 12 | [8] |

| EGFR (L858R/T790M) | Biochemical | 1 | [8] |

Signaling Pathway Diagram

Case Study 2: Trametinib - An Allosteric MEK Inhibitor

Trametinib is a reversible, allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2).[4] It is used in the treatment of various cancers, particularly those with mutations in the BRAF gene, which leads to constitutive activation of the MAPK/ERK signaling pathway.[13]

Mechanism of Action

Unlike ATP-competitive inhibitors, trametinib binds to a unique allosteric pocket adjacent to the ATP-binding site on the MEK protein.[4][13] This binding locks MEK in an inactive conformation, preventing its phosphorylation and activation by the upstream kinase, RAF.[3][13] Consequently, the downstream signaling to ERK is blocked, leading to an inhibition of cell proliferation.[4] Structural studies have revealed that trametinib's binding is enhanced when MEK is in a complex with the scaffold protein Kinase Suppressor of Ras (KSR), further contributing to its high potency and selectivity.[1][13]

Quantitative Data: Potency and Selectivity of Trametinib

The potency of trametinib is typically characterized by its half-maximal inhibitory concentration (IC50) in biochemical assays and its effect on cell proliferation in cellular assays.

| Target | Assay Type | IC50 (nM) | Reference |

| MEK1 | Biochemical | 0.92 | [13] |

| MEK2 | Biochemical | 1.8 | [13] |

| BRAF V600E Mutant Cells | Cellular (Proliferation) | 0.4 - 5 | [4] |

Signaling Pathway Diagram

Case Study 3: ARV-110 - A PROTAC Androgen Receptor Degrader

ARV-110 (Bavdegalutamide) is a PROteolysis TArgeting Chimera (PROTAC) designed to target the Androgen Receptor (AR) for degradation.[7][14] While AR itself is a nuclear receptor, its signaling is intricately linked with various kinase pathways, and targeting AR is a key strategy in prostate cancer, where AR signaling is a primary driver of the disease.[7][15]

Mechanism of Action

PROTACs are heterobifunctional molecules with two distinct domains connected by a linker.[7] One domain of ARV-110 binds to the Androgen Receptor, while the other binds to an E3 ubiquitin ligase, specifically Cereblon (CRBN).[7] This dual binding brings AR and the E3 ligase into close proximity, forming a ternary complex.[7] This proximity facilitates the transfer of ubiquitin molecules to the AR protein, marking it for degradation by the proteasome.[7] Unlike traditional inhibitors that merely block the function of a protein, PROTACs lead to its complete removal from the cell, offering a potentially more profound and durable therapeutic effect.[7][8]

Quantitative Data: Degradation Potency of ARV-110

The efficacy of a PROTAC is measured by its ability to induce the degradation of the target protein. This is often quantified by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).

| Target | Cell Line | DC50 (nM) | Reference |

| Androgen Receptor | Various Prostate Cancer Cell Lines | ~1 | [15][16] |

Mechanism of Action Diagram

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of novel kinase inhibitors.

Biochemical Kinase Activity Assay (ADP-Glo™ Assay)

Objective: To determine the in vitro potency (IC50) of a kinase inhibitor against its purified target kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

-

Purified recombinant kinase (e.g., EGFR, MEK1)

-

Kinase-specific substrate (e.g., a peptide or protein)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test inhibitor (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Compound Plating: Dispense 1 µL of serially diluted inhibitor or DMSO (vehicle control) into the wells of a 384-well plate.

-

Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in kinase assay buffer. Add 2 µL of this mix to each well.

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

-

Reaction Initiation: Prepare a 2X ATP solution in kinase assay buffer. Add 2 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the kinase.

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (MTT or CellTiter-Glo® Assay)

Objective: To determine the effect of a kinase inhibitor on the viability and proliferation of cancer cells.

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The CellTiter-Glo® assay is a luminescence-based assay that quantifies ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell line of interest (e.g., NCI-H1975 for Osimertinib)

-

Complete cell culture medium

-

Test inhibitor (serially diluted)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Reagent (Promega)

-

Solubilization buffer (for MTT assay)

-

Clear or white, opaque 96-well cell culture plates

-

Microplate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: The next day, treat the cells with serial dilutions of the kinase inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

-

Assay Development:

-

For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals.

-

For CellTiter-Glo® Assay: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature. Add the reagent to each well, mix, and incubate for 10 minutes.

-

-

Data Acquisition:

-

For MTT Assay: Measure the absorbance at 570 nm using a microplate reader.

-

For CellTiter-Glo® Assay: Measure the luminescence using a luminometer.

-

-

Data Analysis: Calculate the percent viability for each inhibitor concentration relative to the vehicle control. Plot the percent viability versus the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Protein Degradation (for PROTACs)

Objective: To visualize and quantify the degradation of a target protein induced by a PROTAC.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. The intensity of the protein band on the blot is proportional to the amount of that protein in the sample.

Materials:

-

Cell line expressing the target protein (e.g., VCaP for ARV-110)

-

PROTAC degrader (serially diluted)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Separate the proteins by size by running the samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to confirm equal protein loading across lanes.

-

Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining at each PROTAC concentration relative to the vehicle control to determine the DC50 and Dmax.[17]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that a kinase inhibitor binds to its intended target within intact cells.

Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. CETSA measures this by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.[5][18][19]

Materials:

-

Cell line expressing the target kinase

-

Kinase inhibitor

-

PBS

-

Lysis buffer with protease inhibitors

-

Thermal cycler or heating block

-

Western blotting or ELISA reagents for protein detection

Procedure:

-

Cell Treatment: Treat cells with the inhibitor or vehicle control for a specified time.

-

Heating: Aliquot the treated cells or cell lysates into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice for 3 minutes.

-